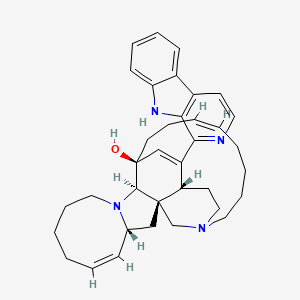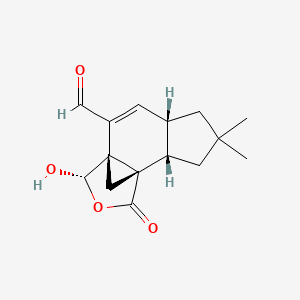
Meclofenoxate
Vue d'ensemble
Description
Il s'agit d'un ester de la diméthylaminoéthanol et de l'acide 4-chlorophénoxyacétique . Le méclofénoxate a montré qu'il améliorait les performances de la mémoire et les fonctions cognitives chez les patients âgés . Il est vendu au Japon et dans certains pays européens en tant que médicament sur ordonnance .
Méthodes De Préparation
La préparation du chlorhydrate de méclofénoxate implique plusieurs étapes :
- Réaction d'Acylation avec le Chlorure : L'acide 4-chlorophénoxyacétique réagit avec le chlorure de thionyle pour former le chlorure de 4-chlorophénoxyacétyle .
Réaction de Condensation : Le chlorure de 4-chlorophénoxyacétyle réagit ensuite avec la diméthylaminoéthanol pour produire le méclofénoxate libre en alcali.
Formation du Chlorhydrate : L'alcali libre est converti en chlorhydrate de méclofénoxate par conservation à la chaleur et filtration.
Une méthode alternative implique une préparation lyophilisée, où le chlorhydrate de méclofénoxate est mélangé à du mannitol et de l'eau d'injection, ajusté à un pH de 3 à 5, puis lyophilisé .
Analyse Des Réactions Chimiques
Le méclofénoxate subit plusieurs types de réactions chimiques :
Hydrolyse : Dans les fluides biologiques, le méclofénoxate est rapidement dégradé en acide 4-chlorophénoxyacétique.
Oxydation et Réduction : Le méclofénoxate peut favoriser l'oxydation et la réduction des cellules cérébrales, régulant le métabolisme des cellules nerveuses.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le groupe ester.
Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle pour l'acylation avec le chlorure et la diméthylaminoéthanol pour la condensation . Les principaux produits formés incluent l'acide 4-chlorophénoxyacétique et la diméthylaminoéthanol .
Applications de la Recherche Scientifique
Le méclofénoxate a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé pour étudier les effets des nootropiques cholinergiques sur les fonctions cognitives.
Médecine : Le méclofénoxate est utilisé dans le traitement de la démence sénile, de la maladie d'Alzheimer et d'autres troubles cognitifs.
Industrie : Le composé est utilisé dans la production de compléments alimentaires et de médicaments sur ordonnance.
Mécanisme d'Action
Le méclofénoxate exerce principalement ses effets par le biais de mécanismes cholinergiques. Il agit comme un transporteur efficace de la diméthylaminoéthanol, encourageant la production de choline dans le cerveau, qui est ensuite synthétisée en acétylcholine . Cette augmentation des neurotransmetteurs acétylcholine améliore les fonctions cognitives . De plus, le méclofénoxate augmente les phospholipides de la membrane cellulaire et améliore le flux sanguin et l'absorption d'oxygène dans le cerveau .
Applications De Recherche Scientifique
Meclofenoxate has a wide range of scientific research applications:
Chemistry: It is used to study the effects of cholinergic nootropics on cognitive functions.
Medicine: This compound is used in the treatment of senile dementia, Alzheimer’s disease, and other cognitive disorders.
Industry: The compound is used in the production of dietary supplements and prescription drugs.
Mécanisme D'action
Meclofenoxate primarily exerts its effects through cholinergic mechanisms. It acts as an efficient transporter of dimethylethanolamine, encouraging the production of choline in the brain, which is then synthesized into acetylcholine . This increase in acetylcholine neurotransmitters enhances cognitive functions . Additionally, this compound increases cellular membrane phospholipids and improves blood flow and oxygen uptake in the brain .
Comparaison Avec Des Composés Similaires
Le méclofénoxate est souvent comparé à d'autres composés nootropiques tels que le piracétam, le pyritinol, la co-dergocrine, la pentoxifylline et la nimodipine . Bien que tous ces composés améliorent les fonctions cognitives, le méclofénoxate est unique par sa double action en tant qu'agent cholinergique et qu'activateur des phospholipides de la membrane cellulaire . Ce double mécanisme le rend particulièrement efficace pour améliorer la mémoire et les fonctions cognitives chez les patients âgés .
Composés Similaires
- Piracétam
- Pyritinol
- Co-dergocrine
- Pentoxifylline
- Nimodipine
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYGFHCIAKPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046940 | |
| Record name | Meclofenoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-68-3 | |
| Record name | Meclofenoxate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclofenoxate [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclofenoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | meclofenoxate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meclofenoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meclofenoxate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLOFENOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76QQ2I0RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















